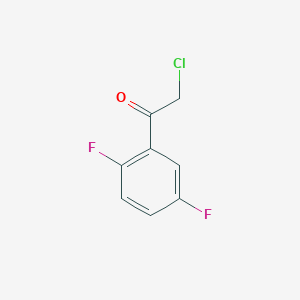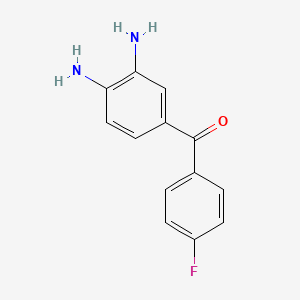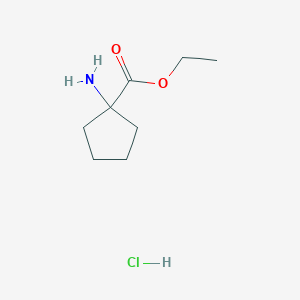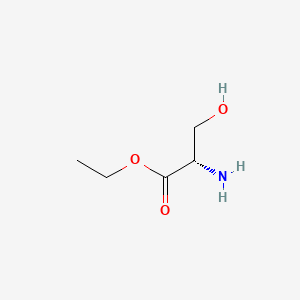
Ethyl serinate
説明
Ethyl serinate, also known as ethyl 2-amino-4-(2-hydroxy-2-phenylethyl) butanoate, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Ethyl serinate is a derivative of the amino acid serine and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
Analytical Quantification and Pharmacological Mechanisms
- N-Ethylnorpentylone Detection : Ethyl serinate analogs, like N-ethylnorpentylone, are analyzed using techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This aids in understanding their toxicological and pharmacological properties, contributing to drug safety and forensic analysis (Costa et al., 2018).
Surface-Enhanced Raman Scattering Applications
- Detection in Alcoholic Beverages : Surface-enhanced Raman scattering (SERS) is utilized for quantitative detection of ethyl carbamate, a toxic compound in alcoholic beverages. This application is critical for food safety and quality control in the beverage industry (Yang et al., 2013).
Biomedical Research and Therapeutics
- Alcohol Preference Studies : Studies on ethyl alcohol and its influence on brain chemistry contribute to understanding addiction and preference behaviors. This research is significant in developing treatments for alcohol-related disorders (Myers & Veale, 1968).
- D-Serine in Schizophrenia Treatment : D-serine, structurally related to ethyl serinate, shows efficacy as an add-on treatment for schizophrenia, providing insights into the treatment of psychiatric disorders (Heresco-Levy et al., 2005).
Pharmaceutical Applications
- Telotristat Ethyl in Neuroendocrine Tumor Therapy : Telotristat ethyl, an inhibitor involved in serotonin production, shows promise in neuroendocrine tumor treatments. This research contributes to cancer therapy development (Herrera-Martínez et al., 2019).
- Ethyl Eicosapentaenoate in Schizophrenia : Research into ethyl eicosapentaenoate's effects on schizophrenia symptoms enhances understanding of antipsychotic treatments (Peet & Horrobin, 2002).
Novel Drug Synthesis
- Synthesis of Florfenicol : Ethyl serinate derivatives are used in enzymatic processes to synthesize florfenicol, an antibiotic, demonstrating its role in drug development (Clark et al., 1991).
特性
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCXXDSWWDWUHS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194102 | |
| Record name | Ethyl serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl serinate | |
CAS RN |
4117-31-1 | |
| Record name | Ethyl serinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL SERINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX1IU843K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of L-(+)-tartaric acid in the synthesis of D-p-methylsulfone phenyl ethyl serinate?
A: L-(+)-tartaric acid plays a crucial role as a chiral resolving agent in the synthesis of D-p-methylsulfone phenyl ethyl serinate. This means it helps separate the desired enantiomer (D-form) from a mixture of D- and L-forms. A novel method utilizing an organic solvent instead of traditional water-based methods has been developed for recovering and reusing L-(+)-tartaric acid from the production process []. This method avoids side reactions, leading to higher purity and specific rotation of the final product comparable to the starting material [].
Q2: Can you describe a more efficient synthetic route for D-threo-2-(dichloromethyl)-4,5-dihydro-5-(p-(methylsulfonyl) phenyl)-4-oxazole methanol using D-p-methylsulfone phenyl ethyl serinate?
A: Yes, a streamlined method for synthesizing D-threo-2-(dichloromethyl)-4,5-dihydro-5-(p-(methylsulfonyl) phenyl)-4-oxazole methanol, a key intermediate in florfenicol production, uses D-p-methylsulfone phenyl ethyl serinate as a starting material []. This method involves reduction with potassium borohydride followed by cyclization with dichloroacetonitrile in the presence of a catalyst []. This approach boasts fewer steps, simplified operation, and lower cost compared to previous methods [].
Q3: What are the advantages of using D-p-methylsulfone phenyl ethyl serinate in the production of florfenicol compared to other methods?
A: Utilizing D-p-methylsulfone phenyl ethyl serinate in florfenicol production, specifically by reduction with potassium borohydride followed by dichloroacetonitrile cyclization, Ishikawa reagent fluorination, and hydrolysis, offers several benefits []. This route avoids the production of malodorous oxazoline, a common byproduct in other synthetic pathways []. Furthermore, it eliminates the need for methyl (dichloroacetate), contributing to a lower overall production cost, particularly at larger scales [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



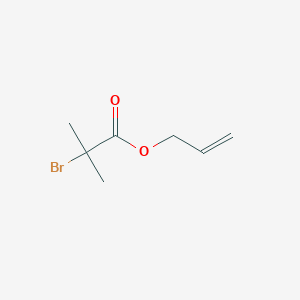
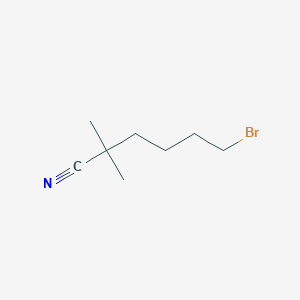
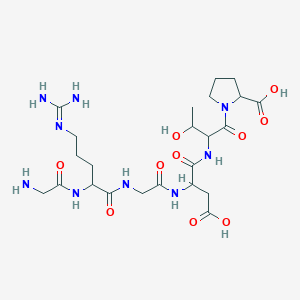
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)




